molecular formula C4H11NO B174790 3-Amino-2-methylpropan-1-ol CAS No. 15518-10-2

3-Amino-2-methylpropan-1-ol

Cat. No.: B174790
CAS No.: 15518-10-2
M. Wt: 89.14 g/mol
InChI Key: FVXBTPGZQMNAEZ-UHFFFAOYSA-N
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Description

3-Amino-2-methylpropan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications. It is miscible in water and soluble in alcohols, making it a useful buffer and a precursor to numerous other organic compounds .

Safety and Hazards

3-Amino-2-methylpropan-1-ol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation . It is recommended to use personal protective equipment as required and ensure adequate ventilation .

Mechanism of Action

Target of Action

3-Amino-2-methylpropan-1-ol is an organic compound with the formula H2NC(CH3)2CH2OH . It is classified as an alkanolamine It is known to be a useful buffer and a precursor to numerous other organic compounds .

Biochemical Pathways

As a precursor to numerous other organic compounds , it may be involved in various biochemical synthesis pathways.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its boiling point of 165.5 °C indicates that it is stable under normal physiological temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine, followed by hydrolysis to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation process due to its efficiency and cost-effectiveness. This method ensures high product purity and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces oxides.

    Reduction: Produces simpler amines.

    Substitution: Produces oxazolines.

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methylpropan-1-ol is unique due to its specific reactivity with acyl chlorides to form oxazolines and its widespread use in both industrial and scientific applications. Its ability to act as a buffer and precursor in various reactions sets it apart from other similar compounds .

Properties

IUPAC Name

3-amino-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBTPGZQMNAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15518-10-2
Record name 3-Amino-2-methyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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